5-Amino-2-fluoronicotinaldehyde

Description

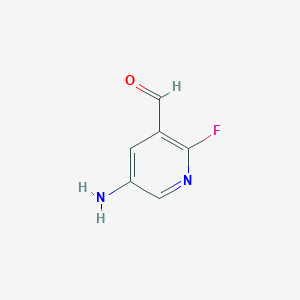

5-Amino-2-fluoronicotinaldehyde (CAS: 1288999-92-7) is a fluorinated pyridine derivative featuring an amino group at position 5 and an aldehyde functional group at position 2 of the pyridine ring. Its molecular formula is C₆H₅FN₂O, with a molecular weight of 140.11 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group enables condensation reactions to form Schiff bases or heterocyclic scaffolds. Its fluorinated structure enhances metabolic stability and bioavailability, making it valuable in drug discovery .

Properties

Molecular Formula |

C6H5FN2O |

|---|---|

Molecular Weight |

140.11 g/mol |

IUPAC Name |

5-amino-2-fluoropyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H5FN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-3H,8H2 |

InChI Key |

HVXBOQREYSFILD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C=O)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoronicotinaldehyde typically involves multi-step organic reactions. One common method starts with the fluorination of nicotinaldehyde to introduce the fluorine atom at the 2nd position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and catalytic processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoronicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

Oxidation: 5-Amino-2-fluoronicotinic acid

Reduction: 5-Amino-2-fluoronicotinalcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Amino-2-fluoronicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoronicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Amino-2-fluoronicotinaldehyde with structurally analogous compounds listed in supplier databases and chemical literature. Key differences in functional groups, reactivity, and applications are highlighted.

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | CAS Number | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Suppliers | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1288999-92-7 | Aldehyde | C₆H₅FN₂O | 140.11 | 1 | Pharmaceutical intermediates, ligand synthesis |

| 5-Amino-2-fluoroisonicotinaldehyde | 1260790-23-5 | Aldehyde (isomer) | C₆H₅FN₂O | 140.11 | 2 | Cross-coupling reactions, fluorophore design |

| 5-Amino-2-fluoroisonicotinamide | 1804146-12-0 | Amide | C₆H₆FN₃O | 155.13 | 3 | Peptide mimetics, enzyme inhibition studies |

| 5-Amino-2-fluoronicotinic acid | 1427082-09-4 | Carboxylic acid | C₆H₅FN₂O₂ | 156.11 | 1 | Metal coordination, prodrug synthesis |

| 5-Amino-2-fluorophenol | N/A | Phenol | C₆H₅FNO | 129.11 | 12 | Polymer additives, agrochemicals |

Data derived from supplier catalogs and structural analysis .

Structural and Functional Differences

Aldehyde vs. Amide/Carboxylic Acid: The aldehyde group in this compound confers high reactivity toward nucleophiles (e.g., amines, hydrazines), enabling rapid formation of imines or hydrazones. In contrast, the amide group in 5-Amino-2-fluoroisonicotinamide offers stability and hydrogen-bonding capacity, making it suitable for targeting biological receptors . The carboxylic acid derivative (5-Amino-2-fluoronicotinic acid) exhibits acidity (pKa ~3–4), facilitating salt formation or esterification, whereas the aldehyde is neutral and more prone to oxidation .

Positional Isomerism: 5-Amino-2-fluoroisonicotinaldehyde, an isomer of the target compound, has the aldehyde group at position 4 instead of position 2.

Fluorophenol vs. Fluoropyridine: 5-Amino-2-fluorophenol lacks the pyridine ring, reducing aromatic nitrogen’s electron-withdrawing effects. This increases phenolic O–H acidity (pKa ~8–10) compared to pyridine derivatives, broadening its utility in pH-sensitive applications .

Reactivity and Stability

- Aldehyde Derivatives: Both this compound and its isonicotinaldehyde isomer are sensitive to air oxidation, requiring storage under inert conditions. The aldehyde’s electrophilicity makes it prone to polymerization if unquenched.

- Acid/Amide Derivatives: The carboxylic acid and amide analogues exhibit higher thermal and oxidative stability. For example, 5-Amino-2-fluoronicotinic acid can form stable salts (e.g., sodium or hydrochloride), enhancing solubility in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.